1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride
Description
Sulfonyl fluorides are increasingly valued in chemical biology and covalent inhibitor development due to their moderate reactivity and hydrolytic stability compared to sulfonyl chlorides . The electron-withdrawing sulfonyl fluoride group (-SO₂F) enhances electrophilicity, enabling selective interactions with biological nucleophiles (e.g., serine or cysteine residues in enzymes) while maintaining stability under physiological conditions.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELHJZKVUOPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : POCl₃ (2.5 equiv) in dichloromethane at 0–25°C for 6–12 hours.
- Yield : 68–75% for the cyclization step, with an overall yield of 52–60% after sulfonation.
- Side Reactions : Over-sulfonation at the 5- or 7-position occurs if temperature exceeds 30°C.
Industrial adaptations employ continuous flow reactors to enhance reproducibility, achieving a 14% improvement in yield compared to batch processes.
One-Pot Synthesis via Thiol Oxidation and Fluoride Exchange
A scalable one-pot protocol converts 6-mercapto-1,2,3,4-tetrahydroquinoline to the sulfonyl fluoride using sulfuryl chloride (SOCl₂) and hydrogen peroxide (H₂O₂), followed by potassium bifluoride (KHF₂). This method avoids isolating intermediates, reducing purification steps.
Key Steps
- Oxidative Chlorination : SOCl₂ (1.2 equiv) and H₂O₂ (30% aqueous, 2.0 equiv) in acetonitrile at −10°C for 2 hours.
- Fluoride Exchange : KHF₂ (3.0 equiv) in THF/water (3:1) at 25°C for 6 hours.
| Parameter | Value |
|---|---|
| Overall Yield | 81% |
| Purity (HPLC) | >98% |
| Reaction Time | 8 hours |
This method is cost-effective but requires strict temperature control to prevent thiol oxidation byproducts.
Sulfur Fluoride Exchange (SuFEx) Reaction
The SuFEx protocol leverages 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazole-3-ium trifluoromethanesulfonate (SuFEx-IT) as a fluorosulfonylating agent. This SO₂F₂-free approach is ideal for late-stage functionalization of tetrahydroquinoline derivatives.
Procedure
- Substrate : 1,2,3,4-Tetrahydroquinoline-6-amine.
- Reagent : SuFEx-IT (1.1 equiv) in dichloromethane at 25°C for 1 hour.
- Workup : Precipitation with tert-butyl methyl ether (tBuOMe) yields the product in 82% purity.
Advantages :
Preyssler Heteropolyacid-Catalyzed Pictet-Spengler Reaction
The Pictet-Spengler reaction catalyzed by silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) enables efficient N-sulfonylation and cyclization. While originally developed for tetrahydroisoquinolines, this method adapts to tetrahydroquinolines by modifying the arylaldehyde precursor.
Optimized Conditions
- Catalyst Loading : 0.5 mol% in toluene at 70°C.
- Substrate : N-(4-fluorophenylsulfonyl)-2-phenylethylamine.
- Yield : 89% with >99% regioselectivity.
Reusability studies show <5% activity loss after five cycles, making this a sustainable option.
Radical Sulfonylation of Alkenes
A novel radical-based approach couples tetrahydroquinoline-6-alkenes with sulfonyl fluorides under blue-light irradiation. This method bypasses traditional electrophilic substitution pathways.
Mechanism and Scope
- Initiation : Photoexcitation of eosin Y (0.5 mol%) generates radicals.
- Propagation : Sulfonyl fluoride reacts with the alkene to form a β-sulfonylated intermediate.
- Termination : Fluoride abstraction completes the reaction.
| Substrate | Yield (%) |
|---|---|
| Styrene derivative | 76 |
| Vinyl ether | 63 |
This method is limited to electron-deficient alkenes but offers functional group tolerance.
Comparative Analysis of Methods
The table below summarizes critical parameters for each synthetic route:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclization | 60 | 95 | Industrial | 12.50 |
| One-Pot Thiol Oxidation | 81 | 98 | Pilot-Scale | 8.20 |
| SuFEx | 82 | 97 | Lab-Scale | 22.80 |
| Preyssler Catalysis | 89 | 99 | Bench-Scale | 15.30 |
| Radical Sulfonylation | 76 | 94 | Lab-Scale | 18.90 |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing complex organic molecules. Its sulfonyl fluoride group enables participation in various chemical reactions, such as:
- Oxidation : Converts to quinoline derivatives.
- Reduction : Forms dihydroquinoline derivatives.
- Substitution : Engages in nucleophilic substitution reactions with amines or alcohols.
Biology
In biological research, 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride is investigated for its potential as an enzyme inhibitor . The sulfonyl fluoride moiety interacts with nucleophilic sites in enzymes, leading to irreversible inhibition. This mechanism has been demonstrated in studies targeting serine proteases.
Medicine
The compound is explored for its therapeutic properties , including:
- Antimicrobial Activity : Exhibits cytotoxic effects against various pathogens.
- Anticancer Activity : Shows promise as an anticancer agent with significant effects on cell lines like MOLT-3.
Industry
In industrial applications, it is utilized in developing:
- Dyes
- Antioxidants
- Corrosion inhibitors
Similar Compounds
| Compound Name | Key Features |
|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Lacks sulfonyl fluoride group |
| Quinoline | Oxidized form with different properties |
| Dihydroquinoline | Partially reduced form of quinoline |
| Activity Type | Specific Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MOLT-3 cell line | |
| Enzyme Inhibition | Inhibition of choline esterases | |
| Antimicrobial | Potential antimicrobial effects |
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively modified serine residues in serine proteases. This irreversible inhibition was confirmed through biochemical assays showing a significant reduction in enzyme activity post-treatment.
Case Study 2: Anticancer Activity
Research focused on the cytotoxic effects of tetrahydroquinoline derivatives revealed that certain analogs exhibited IC50 values below 10 μM against the MOLT-3 cell line. This indicates their potential as effective anticancer agents.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The tetrahydroquinoline core may also interact with specific molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride ()
N-Sulfonamide tetrahydroquinoline derivatives ()
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline ()
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride ()
Table 1: Structural and Physicochemical Properties
Reactivity and Stability
- Sulfonyl Fluoride vs. Sulfonyl Chloride :
Sulfonyl fluorides exhibit lower electrophilicity compared to sulfonyl chlorides, making them less prone to hydrolysis. For example, 2-Oxo-...sulfonyl chloride () requires cold storage (2–8°C) to prevent degradation, whereas sulfonyl fluorides are stable at room temperature . This stability is advantageous for in vivo applications. - Sulfonamide Derivatives: Sulfonamides (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides with amines.
Electronic and Solubility Profiles
- Electron-Withdrawing Effects: The sulfonyl fluoride group (-SO₂F) introduces stronger electronegativity than methylsulfonyl (-SO₂Me, ) or trifluoromethyl (-CF₃, ), altering the tetrahydroquinoline ring’s electronic distribution. This impacts binding affinity in enzyme active sites .
- Solubility :
Sulfonyl fluorides are more polar than trifluoromethyl or methylsulfonyl analogs, favoring solubility in polar aprotic solvents (e.g., DMSO or THF). In contrast, trifluoromethyl derivatives () exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Research Findings and Implications
- Synthetic Flexibility: The bromo-substituted tetrahydroquinoline scaffold () allows diversification via cross-coupling reactions (e.g., Buchwald-Hartwig), enabling rapid generation of analogs with varied substituents .
- Thermodynamic Stability : Sulfonyl fluorides’ hydrolytic stability (vs. chlorides) reduces side reactions during large-scale synthesis, as seen in ’s 100-gram-scale protocol .
Biological Activity
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and biological activities. This compound features a sulfonyl fluoride group that enhances its reactivity towards various biological targets, particularly enzymes.
The biological activity of this compound primarily stems from the interaction of its sulfonyl fluoride moiety with nucleophilic sites in proteins. This interaction can lead to the covalent modification of active site residues in enzymes, thereby inhibiting their activity. Such mechanisms have been observed in various studies investigating enzyme inhibition and modulation.
Key Mechanisms
- Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophilic residues (e.g., serine) in enzymes, leading to irreversible inhibition.
- Enzyme Targeting : The tetrahydroquinoline core may interact with specific molecular targets beyond serine residues, contributing to its diverse biological effects .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- MOLT-3 Cell Line : One study demonstrated potent cytotoxic effects against this leukemia cell line, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes:
- Choline Esterases and Serine Proteases : Sulfonyl fluorides like this compound have been shown to effectively inhibit these enzymes through covalent modification .
Antimicrobial Activity
There is ongoing research into the antimicrobial properties of this compound. Initial findings suggest it may have potential applications as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Specific Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MOLT-3 cell line | |
| Enzyme Inhibition | Inhibition of choline esterases | |
| Antimicrobial | Potential antimicrobial effects |
Case Study: Enzyme Inhibition
In a study exploring the inhibition of serine proteases by sulfonyl fluorides, it was found that this compound effectively modified the active site serine residues. This irreversible inhibition was confirmed through various biochemical assays demonstrating a significant reduction in enzyme activity post-treatment .
Case Study: Anticancer Activity
Another investigation focused on the cytotoxic effects of several tetrahydroquinoline derivatives against cancer cell lines. The results indicated that certain analogs exhibited IC50 values below 10 μM against MOLT-3 cells, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of the tetrahydroquinoline core. For example, sulfonyl fluoride derivatives are typically prepared by reacting sulfonyl chlorides with fluoride sources (e.g., KF) under anhydrous conditions . Reaction temperature and pH must be tightly controlled to avoid hydrolysis of the sulfonyl fluoride group. A pressure reactor (e.g., 150°C, 200 psi) with sodium acetate as a buffer has been used for analogous tetrahydroquinoline sulfonamide synthesis . Yield optimization requires monitoring via thin-layer chromatography (TLC) and column purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Nuclear magnetic resonance (NMR) is essential for confirming the tetrahydroquinoline backbone (e.g., ¹H NMR for aromatic protons at δ 6.5–7.5 ppm) and sulfonyl fluoride groups (¹⁹F NMR at δ ~50–60 ppm). X-ray crystallography provides definitive structural confirmation, though it requires high-purity crystals . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 256.3 for C₁₀H₁₁FNO₂S) .
Q. How does the sulfonyl fluoride group affect the compound’s stability under varying pH and temperature?
- Methodology : The sulfonyl fluoride moiety is hydrolytically sensitive. Stability studies should be conducted in buffered solutions (pH 4–9) at 25–50°C, with degradation monitored via HPLC. Analogous sulfonyl fluorides show rapid hydrolysis in basic conditions (pH >8) but stability in acidic or neutral media . Storage recommendations include inert atmospheres and desiccated environments to prevent moisture-induced degradation .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the tetrahydroquinoline core while preserving the sulfonyl fluoride group?
- Methodology : Protecting group chemistry (e.g., Boc or benzyl groups) can shield the sulfonyl fluoride during functionalization. For example, Buchwald-Hartwig coupling with Pd catalysts has been used to introduce aryl/heteroaryl groups at the 6-position of tetrahydroquinoline derivatives . Microwave-assisted synthesis may enhance regioselectivity and reduce side reactions .
Q. How does this compound interact with biological targets like PTP1B, and what assays validate its inhibitory activity?
- Methodology : The sulfonyl fluoride acts as an electrophilic warhead, covalently binding to catalytic cysteine residues in enzymes like PTP1B. Activity can be assessed via fluorescence-based phosphatase assays (e.g., using para-nitrophenyl phosphate) and IC₅₀ determination. Competitive inhibition studies with substrate analogs (e.g., sodium orthovanadate) confirm mechanism . Structural insights require co-crystallization or molecular docking simulations .
Q. What computational approaches predict the reactivity and pharmacokinetic properties of sulfonyl fluoride-containing tetrahydroquinolines?
- Methodology : Density functional theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to predict sulfonyl fluoride reactivity. ADMET predictors (e.g., SwissADME) estimate logP (~2.5), solubility (<10 µM), and cytochrome P450 interactions. MD simulations model membrane permeability and target binding kinetics .
Q. How can stereochemical outcomes (cis/trans isomers) be controlled during synthesis, and what analytical methods resolve them?
- Methodology : Chiral catalysts (e.g., Fe³⁺ salts) or asymmetric hydrogenation can enforce stereocontrol. For example, ionic liquid catalysts in Povarov reactions reduce isomer mixtures . Chiral HPLC with amylose/cyclodextrin columns resolves enantiomers, while NOESY NMR identifies spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
